Product packaging for H-Lys(Boc)-OH(Cat. No.:CAS No. 13734-28-6; 2418-95-3)

H-Lys(Boc)-OH

Cat. No.: B2666199
CAS No.: 13734-28-6; 2418-95-3
M. Wt: 246.307
InChI Key: VVQIIIAZJXTLRE-QMMMGPOBSA-N
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Description

Historical Context and Evolution of Protected Lysine (B10760008) Derivatives in Peptide Chemistry

The field of peptide chemistry, which began over a century ago with Emil Fischer's synthesis of the first dipeptide, glycylglycine, has been fundamentally shaped by the development of protecting group strategies. ias.ac.in The initial challenge in synthesizing peptides was to control the sequence of amino acid assembly, preventing random polymerization and side reactions involving the reactive functional groups of the amino acids. nih.govspringernature.com

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark event, providing a reliable method to temporarily block the α-amino group, allowing for controlled peptide bond formation. ias.ac.in This innovation paved the way for the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953. ias.ac.in

However, for amino acids with reactive side chains, such as lysine with its nucleophilic ε-amino group, protecting only the α-amino group was insufficient. openaccesspub.orgnbinno.com The ε-amino group had to be masked to prevent the formation of branched peptides and other undesired byproducts during chain elongation. nih.govpeptide.com This necessity drove the development of orthogonal protection schemes, where different protecting groups could be removed under distinct conditions.

The tert-butyloxycarbonyl (Boc) group emerged as a key player in this context. libretexts.org Used in conjunction with other protecting groups, the Boc strategy allowed for selective deprotection. For lysine, this meant a derivative was needed where the side-chain ε-amino group was protected, typically with Boc, while the α-amino group could be protected by a different group, like the 9-fluorenylmethoxycarbonyl (Fmoc) group, or left free for coupling. nbinno.compeptide.com The combination of Fmoc for the alpha-amino group and Boc for the lysine side chain became a cornerstone of modern solid-phase peptide synthesis (SPPS). nbinno.comchemicalbook.com H-Lys(Boc)-OH, with its free α-amino group and Boc-protected side chain, is a direct product of this evolution, designed specifically for seamless integration into peptide synthesis workflows. sigmaaldrich.com

Academic Relevance of this compound as a Chiral Building Block

The academic significance of this compound extends beyond its role in linear peptide synthesis; it is highly valued as a chiral building block in organic synthesis. ambeed.com As a derivative of the naturally occurring L-lysine, it possesses a defined stereocenter at the α-carbon, which is crucial for the synthesis of stereochemically pure molecules. The interaction between biological targets, which are themselves chiral, and therapeutic molecules often requires a precise three-dimensional arrangement, making chiral building blocks indispensable in drug discovery.

This compound serves as a versatile starting material for the synthesis of a wide array of complex structures. Its bifunctional nature, with a free amine and a carboxylic acid, coupled with the protected side-chain amine, allows for a variety of chemical transformations. Researchers utilize this building block to construct non-peptidic structures, macrocycles, and dendrimers. For example, it has been used in the synthesis of poly(L-lysine) dendrons, where the controlled, generational growth of the dendritic structure is dependent on the selective reactivity of the functional groups. rsc.org

Its use facilitates the creation of novel biomaterials and bioconjugates. chemimpex.com The presence of the Boc-protected amine provides a latent functional handle that can be deprotected at a later synthetic stage to attach other molecules, such as imaging agents, polymers like polyethylene (B3416737) glycol (PEG) for PEGylation, or other bioactive moieties. nbinno.com This strategic unmasking of the lysine side chain is central to creating targeted drug delivery systems and modifying the properties of proteins and peptides. chemimpex.com

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound is focused on several key areas within chemical biology, medicinal chemistry, and materials science. The overarching objective is to leverage its unique structural and chemical properties to create novel molecules with specific functions.

Key Research Objectives:

Advanced Peptide and Protein Synthesis: A primary objective remains the use of this compound and its Nα-protected counterparts [e.g., Fmoc-Lys(Boc)-OH] as fundamental components in the synthesis of complex peptides and small proteins. chemimpex.comchemimpex.com This includes therapeutic peptides, peptide vaccines, and peptides designed to study protein-protein interactions. ias.ac.inchemicalbook.com

Bioconjugation and Drug Delivery: Researchers are actively investigating the use of lysine residues, introduced via this compound, as specific sites for bioconjugation. chemimpex.comnih.gov The goal is to attach therapeutic payloads, targeting ligands, or molecules that improve the pharmacokinetic properties of drugs. nbinno.comchemimpex.com This is critical for the development of antibody-drug conjugates (ADCs) and other targeted therapies. nbinno.com

Post-Translational Modifications (PTMs): this compound is instrumental in synthesizing peptides that mimic natural post-translational modifications. Lysine side chains are subject to a wide range of PTMs in nature, including methylation, acetylation, and ubiquitination. By using derivatives like Fmoc-Lys(Boc)(Me)-OH, scientists can create peptides with site-specific modifications to study their effects on protein function and cellular signaling in fields like epigenetics. chemicalbook.comresearchgate.net

Development of Novel Biomaterials: The compound is used as a building block for creating new biomaterials, such as hydrogels and dendrimers. chemimpex.com The lysine backbone can impart specific properties like biocompatibility and biodegradability, while the side chain offers a point for functionalization to control the material's physical and biological characteristics. rsc.org

Glycopeptide Synthesis: Modified versions of this compound are being developed to facilitate the synthesis of glycopeptides, which are important for studying the roles of carbohydrates in biological recognition events. Building blocks like Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH enable the site-specific incorporation of sugar moieties into peptides. nih.gov

Table 2: Research Applications of this compound

Research Area Specific Objective
Peptide Synthesis Serve as a key building block for complex peptide structures. chemimpex.com
Drug Development Facilitate the creation of pharmaceutical compounds with enhanced stability. chemimpex.com
Bioconjugation Enable the attachment of biomolecules to surfaces or other molecules for diagnostics and therapeutics. chemimpex.comchemimpex.com
Protein Engineering Aid in the modification of proteins to enhance stability and functionality. chemimpex.com
Epigenetics Synthesize histone tail peptides with specific lysine modifications to study epigenetic mechanisms. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B2666199 H-Lys(Boc)-OH CAS No. 13734-28-6; 2418-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89054-49-9
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89054-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-95-3
Record name (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for H Lys Boc Oh and Its Derivatives

Strategies for the Preparation of H-Lys(Boc)-OH

The preparation of this compound requires the selective protection of the ε-amino group of lysine (B10760008) while leaving the α-amino group free for subsequent peptide bond formation. Various strategies have been developed to achieve this selectivity, ranging from direct aqueous-phase approaches to methods involving temporary chelation.

Aqueous-Phase Synthesis Approaches Utilizing Boc Anhydride (B1165640)

The direct N-acylation of lysine in an aqueous medium using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a widely employed method for synthesizing this compound. This approach leverages the differential nucleophilicity of the two amino groups of lysine. The reaction is typically performed under basic conditions, which facilitate the nucleophilic attack of the amino groups on the Boc anhydride.

Several protocols have been reported, varying in the choice of base, solvent system, and reaction conditions. Common bases include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO3), while solvent mixtures such as 1,4-dioxane/water and tetrahydrofuran (B95107) (THF)/water are frequently used to solubilize both the hydrophilic lysine and the hydrophobic Boc anhydride. benchchem.comrsc.org The pH of the reaction mixture is a critical parameter that must be carefully controlled to favor the desired mono-acylation at the ε-position. benchchem.com

A typical laboratory-scale procedure involves dissolving L-lysine hydrochloride in an aqueous basic solution and then adding Boc anhydride, often dissolved in an organic co-solvent, dropwise while maintaining a specific pH and temperature. benchchem.comgoogle.com Yields for these methods are generally high, often ranging from 85% to over 90%. rsc.orggoogle.com

BaseSolvent SystemTemperaturepHReaction TimeYieldReference(s)
NaOH1,4-dioxane/water20°C10–1112–24 hours85–100% benchchem.com
NaHCO3Dioxane/waterIce-bath to RTNot specified24 hours85% rsc.org
NaOHTHF/water0°C122 hours93% (as complex) google.com

Table 1: Comparison of Aqueous-Phase Synthesis Protocols for this compound.

Chelation-Assisted Selective Protection Protocols

An alternative strategy for the selective protection of the lysine ε-amino group involves the use of metal chelation to temporarily block the α-amino and α-carboxyl groups. Copper(II) salts are commonly used for this purpose. cdnsciencepub.comacs.org The α-amino and carboxylate groups of lysine coordinate with the copper(II) ion to form a stable chelate complex. cdnsciencepub.comug.edu.pl This complex effectively shields the α-amino group, directing the acylation reaction with Boc anhydride to the free ε-amino group. cdnsciencepub.compharm.or.jp

The general procedure involves the formation of the copper-lysine complex, followed by the addition of the protecting agent. pharm.or.jp After the selective Nε-protection is complete, the copper ion must be removed to yield the free this compound. This is typically achieved by treating the reaction mixture with a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation of the copper with reagents such as hydrogen sulfide (B99878) or oxalic acid dihydrate. cdnsciencepub.com While effective, this method can be complicated by the need to remove the copper by-products, which can be toxic and difficult to separate from the desired product. google.com

Another chelation-related approach involves the formation of a Schiff base. For instance, temporary protection of the ε-amino group can be achieved through condensation with benzaldehyde, allowing for subsequent protection of the α-amino group. acs.org However, these methods can be time-consuming and require additional reagents. acs.org

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The transition from laboratory-scale to industrial-scale synthesis of this compound necessitates the optimization of reaction conditions to ensure efficiency, robustness, and cost-effectiveness. google.com Key considerations include minimizing the formation of impurities, such as the di-protected Boc-Lys(Boc)-OH and the α-protected Nα-Boc-Lys-OH, and simplifying the purification process.

For large-scale preparations, methods that avoid toxic reagents and complicated work-up procedures are preferred. google.com Some patented processes describe robust syntheses that allow for the high-yield production of mono- or di-protected lysine derivatives. google.com These methods often focus on achieving high selectivity through precise control of reaction parameters like pH and stoichiometry. google.com For example, using slightly less than one molar equivalent of the protecting reagent can help maximize the yield of the desired mono-protected product. google.com

Furthermore, for ease of handling and purification on an industrial scale, the final product can be isolated as a salt, such as a dicyclohexylamine (B1670486) (DCHA) salt, which often improves crystallinity and stability. google.compharm.or.jp

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.com Its use allows for the synthesis of peptides with a lysine residue whose side chain can be selectively deprotected and modified either on-resin or after cleavage.

Coupling Reagent Selection and Efficiency

The efficiency of incorporating Fmoc-Lys(Boc)-OH into a growing peptide chain on a solid support is highly dependent on the choice of coupling reagent. A variety of activating reagents are available, broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. rsc.orgluxembourg-bio.com

Studies comparing different coupling reagents have shown that aminium salts such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient than phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.com The combination of a carbodiimide (B86325) like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as Oxyma Pure (Ethyl cyanohydroxyiminoacetate) has also been shown to provide excellent coupling efficiency while minimizing epimerization, a common side reaction. amazonaws.com The choice of reagent can be critical, especially in the synthesis of long or "difficult" peptide sequences. luxembourg-bio.com

Coupling Reagent ClassExamplesGeneral EfficiencyReference(s)
Aminium/Uronium SaltsHATU, HCTU, TCTUGenerally more efficient than phosphonium salts luxembourg-bio.com
Phosphonium SaltsPyBOPLess efficient than aminium salts in some cases luxembourg-bio.com
Carbodiimides + AdditivesDIC/Oxyma PureHigh coupling efficiency, suppresses epimerization amazonaws.com

Table 2: Comparison of Coupling Reagent Efficiency for SPPS.

Resin Linkage and Cleavage Strategies for this compound Containing Peptides

In solid-phase peptide synthesis (SPPS), the choice of resin and the strategy for linking the first amino acid are crucial for the successful assembly of the desired peptide. For peptides containing this compound, the linkage is typically formed through the C-terminus of another amino acid to a suitable resin, with this compound being incorporated later in the sequence.

Commonly used resins in Fmoc-based SPPS include Wang resin and 2-chlorotrityl chloride resin. The first Fmoc-protected amino acid is attached to the resin, and subsequent amino acids, including Fmoc-Lys(Boc)-OH, are sequentially coupled after the removal of the Nα-Fmoc group at each step. nih.gov

A notable strategy involves using a lysine residue as a cleavable linker. In this approach, a lysine derivative, with its α-amino group protected by a Boc group and its ε-amino group available for peptide assembly (as in Boc-Lys(Fmoc)-OH), is attached to the resin. nih.gov The peptide chain is then synthesized on the ε-amino group using standard Fmoc chemistry. nih.gov

Cleavage of the completed peptide from the resin is a critical final step. For standard acid-labile resins like Wang resin, a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), is used. nih.govnih.gov This process not only cleaves the peptide from the resin but also removes the side-chain protecting groups, including the Boc group from the lysine residue. nih.govpeptide.com Scavengers such as water, triisopropylsilane (B1312306) (TIS), and dithioethane (DTE) are often included in the cleavage mixture to prevent side reactions with sensitive amino acid residues. nih.govpeptide.combiorxiv.org

For more specialized applications, safety-catch linkers can be employed. These linkers are stable to the conditions of peptide synthesis but can be activated for cleavage by a specific chemical transformation. ethz.ch An example is the use of an acylsulfonamide "safety-catch" linker, which allows for the synthesis of peptide thioesters compatible with Fmoc chemistry. ethz.ch

Resin TypeLinkage ChemistryCommon Cleavage ConditionKey Features
Wang ResinEster linkage to C-terminal amino acidTFA-based cocktail nih.govStandard resin for Fmoc-SPPS, moderately acid-labile.
2-Chlorotrityl Chloride ResinEther linkage to C-terminal amino acidDilute TFA or other mild acidsVery acid-labile, allows for the synthesis of protected peptide fragments.
TentaGel HL–NH2 ResinAmide linkageSpecific cleavage via linker chemistryUsed in specialized applications like Edman degradation-based cleavage. nih.gov
Safety-Catch Linker ResinsVarious (e.g., acylsulfonamide)Two-step: activation then nucleophilic cleavageEnables synthesis of modified peptides like thioesters. ethz.ch

Minimizing Racemization during Peptide Assembly

Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final product. The activation of the carboxylic acid group of an Nα-protected amino acid during the coupling step generates a reactive intermediate that is susceptible to racemization. nih.govmdpi.com

Several factors influence the extent of racemization, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. Amino acids with electron-withdrawing side chains are more prone to epimerization. mdpi.com Histidine and cysteine are particularly susceptible to racemization during coupling. nih.govacs.org

To minimize racemization, a variety of strategies have been developed:

Choice of Coupling Reagents: The selection of the coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can lead to racemization through the formation of an oxazolone (B7731731) intermediate, the addition of additives can suppress this pathway. mdpi.com Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govresearchgate.net Uronium/aminium-based reagents such as HATU and HBTU are also widely used, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.govnih.gov However, even with these reagents, the choice of base and reaction conditions must be carefully optimized. nih.gov

In Situ Neutralization: In Boc-based SPPS, after the removal of the Boc group with TFA, the resulting amine salt must be neutralized before the next coupling step. Performing this neutralization in situ with the coupling mixture, rather than as a separate step, can reduce the risk of racemization and improve coupling efficiency, especially in cases of peptide aggregation. peptide.com

Protecting Group Strategy: The use of specific protecting groups can also influence racemization. For instance, the development of the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, a thiol-labile α-amino protecting group, has been shown to suppress racemization and other side reactions. researchgate.net

This compound in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant for many peptide applications, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. biosynth.comsigmaaldrich.comcuni.cz this compound is a key intermediate in this methodology, allowing for the selective protection of the ε-amino group while the α-amino group is available for peptide bond formation. biosynth.com

Solution-phase synthesis offers the advantage of easier purification and characterization of intermediates at each step, which can lead to a higher purity final product. However, it is generally more labor-intensive and time-consuming than solid-phase methods.

Condensation Reactions and Fragment Coupling Approaches

In solution-phase synthesis, peptide chains are built up through condensation reactions, either by the stepwise addition of single amino acid residues or by the coupling of pre-synthesized peptide fragments (fragment condensation).

Stepwise Condensation: In this approach, an Nα-protected amino acid is coupled to the free N-terminus of a growing peptide chain. For incorporating a lysine residue, a derivative like Fmoc-Lys(Boc)-OH or Z-Lys(Boc)-OH would be used. google.com After the coupling reaction, the Nα-protecting group is removed to allow for the next coupling step. The Boc group on the lysine side chain remains intact until the final deprotection step. google.com

Fragment Condensation: This powerful strategy involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final, larger peptide. researchgate.netthieme-connect.de This approach can be more efficient for the synthesis of long peptides. This compound can be incorporated into these fragments, and its Boc protecting group provides orthogonal protection during the fragment coupling steps. A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. To mitigate this, fragments are often designed with a non-racemizing C-terminal residue, such as glycine (B1666218) or proline.

Coupling reagents used in solution-phase synthesis are similar to those used in SPPS, including carbodiimides with additives and uronium/aminium salts. sci-hub.se The choice of solvent is also critical to ensure the solubility of the reacting fragments.

Purification Methodologies for Solution-Phase Products

A significant advantage of solution-phase synthesis is the ability to purify intermediates after each coupling step. This ensures that any byproducts or unreacted starting materials are removed before proceeding to the next step, ultimately simplifying the purification of the final peptide.

Common purification techniques for solution-phase peptide products include:

Extraction: Simple acid-base extractions can be used to remove unreacted starting materials and coupling byproducts.

Precipitation and Recrystallization: Peptides can often be precipitated from the reaction mixture by the addition of a non-solvent. Recrystallization from a suitable solvent system can provide highly pure products. pharm.or.jp

Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds, including protected peptides. For final, deprotected peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective purification method. sci-hub.senih.gov

Ion-Exchange Chromatography: For peptides with multiple charged groups, ion-exchange chromatography can be an effective purification strategy. google.com

A "Group-Assisted Purification" (GAP) method has also been developed, where a protecting group is used that imparts specific solubility properties to the peptide, allowing for purification by simple extraction and washing without the need for chromatography. researchgate.net

Synthesis of this compound Analogs and Modified Lysine Scaffolds

The versatility of the lysine side chain makes it a prime target for modification to create novel peptide structures and functionalities. The synthesis of analogs of this compound and other modified lysine scaffolds is an active area of research.

These modifications can include:

Altering the length of the side chain.

Introducing branches or cyclic structures.

Incorporating non-natural functional groups for specific applications like labeling or cross-linking.

The synthesis of these analogs often involves multi-step organic synthesis, starting from lysine or other suitable precursors. For example, diketopiperazine scaffolds, which can serve as platforms for combinatorial chemistry, have been synthesized from lysine derivatives. rsc.org This synthesis involved Nα-alkylation of a lysine ester, followed by dipeptide coupling and intramolecular cyclization. rsc.org

Preparation of Nα-Protected Lysine Derivatives (e.g., Fmoc-Lys(Boc)-OH)

The synthesis of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, is fundamental to modern peptide chemistry. pharm.or.jp These compounds allow for the selective deprotection of either the α-amino or ε-amino group, enabling complex peptide modifications such as branching or side-chain labeling. nih.govnih.gov

Several methods exist for the preparation of these derivatives. A common strategy involves the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups of lysine. pharm.or.jp This allows for the selective reaction of the ε-amino group with di-tert-butyl dicarbonate ((Boc)₂O) to introduce the Boc group. After removal of the copper, the free α-amino group can then be reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU), to yield Fmoc-Lys(Boc)-OH. pharm.or.jpgoogle.com

Alternative methods may use other transient protecting groups for the α-position or employ different reaction conditions to achieve the desired selectivity. google.com The development of efficient, large-scale syntheses for these crucial building blocks is of significant industrial importance. pharm.or.jp For instance, a one-pot method for synthesizing Fmoc-Lys(Boc)-OH has been reported with a high yield and purity. pharm.or.jp

The synthesis of other Nα-protected lysine derivatives, such as those containing methylated lysine, has also been described. These derivatives are valuable for studying the role of post-translational modifications in proteins. researchgate.net

Applications of H Lys Boc Oh in the Synthesis of Complex Molecular Architectures

Construction of Peptidomimetics and β-Peptides

The precise placement of the Boc protecting group on the side-chain amine of lysine (B10760008) makes H-Lys(Boc)-OH and its Nα-protected analogues, like Fmoc-Lys(Boc)-OH, essential for synthesizing peptide-like molecules with modified backbones or cyclic structures. biosynth.compeptide.com These peptidomimetics are designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor-binding affinity.

The core design principle leveraging this compound in peptidomimetics revolves around its bifunctional nature and the orthogonal protection strategy it enables. With the ε-amino group masked by the acid-labile Boc group, the α-amino group remains available for standard peptide coupling reactions. peptide.com This allows for the incorporation of the lysine residue into a peptide chain in a controlled, site-specific manner.

Once incorporated, the lysine side chain serves as a versatile anchor point. After the main peptide backbone is assembled, the Boc group can be selectively removed using acids like trifluoroacetic acid (TFA), exposing the ε-amino group for further modification. peptide.com This modification can include:

Side-chain elaboration: Attaching various functional groups, such as fatty acids, carbohydrates, or labels, to alter the molecule's properties.

Branching: Using the ε-amino group to initiate the growth of a second peptide chain, creating branched peptides.

Cyclization: Forming a covalent bond between the ε-amino group and another part of the molecule, such as the C-terminus, to create cyclic peptidomimetics. rsc.org

Furthermore, this compound is a key intermediate in the synthesis of β-peptides. biosynth.com For example, building blocks like Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH have been synthesized from Fmoc-Lys(Boc)-OH precursors. nih.gov These specialized monomers, containing both sugar moieties and protected amines, are then used in solid-phase peptide synthesis (SPPS) to create "Heyns peptides," a class of glycated peptidomimetics that are crucial for studying advanced glycation endproducts (AGEs). nih.gov

This compound and its derivatives are instrumental in forming cyclic peptides and rigid scaffolds like diketopiperazines (DKPs). DKPs are six-membered rings formed from two amino acids and represent a privileged scaffold in drug discovery. A synthetic strategy for creating orthogonally protected DKPs uses L-lysine residues as precursors. rsc.org By starting with appropriately protected lysine derivatives, such as those employing Boc and Alloc protecting groups, it is possible to synthesize DKP scaffolds with multiple "clickable" functional groups ready for further chemical ligation. rsc.org

Another significant application is the functionalization of non-peptidic scaffolds, which imparts biological activity to otherwise inert structures. In one innovative approach, a 1,3-cycloaddition reaction was developed using an azomethine ylide generated from this compound and paraformaldehyde. biocrick.com This reactive intermediate was then used to functionalize single-walled carbon nanotubes (SWCNTs) and C60 fullerenes, effectively grafting the lysine derivative onto these carbon-based nanomaterials. biocrick.com This methodology creates novel hybrid materials where the nanomaterial acts as a scaffold, presenting the bioactive amino acid derivative on its surface.

Dendrimer Chemistry and Poly(L-Lysine) Dendron Synthesis

Poly(L-lysine) (PLL) dendrimers are highly branched, tree-like macromolecules with a well-defined structure. frontiersin.org Lysine is an ideal building block for these structures because its α- and ε-amino groups provide two branching points per monomer unit. nih.gov The synthesis of PLL dendrimers relies heavily on lysine derivatives with specific protecting groups, where Boc-protected lysine plays a central role in controlling the stepwise growth of the dendritic architecture. frontiersin.orgrsc.org

Two primary strategies are employed for dendrimer synthesis: the divergent method and the convergent method. youtube.comresearchgate.net

Divergent Synthesis: This is the most common approach for PLL dendrimers and begins from a central core molecule. rsc.orgyoutube.com In this method, successive generations of monomers are added radially outwards. researchgate.net A typical monomer used is Nα,Nε-bis(Boc)-L-lysine (Boc-Lys(Boc)-OH). rsc.org The synthesis starts with a core molecule (e.g., propargylamine), which is coupled with Boc-Lys(Boc)-OH. rsc.org The Boc groups on this first "generation" are then removed (typically with TFA), revealing two new primary amines. These amines are then reacted with two more equivalents of Boc-Lys(Boc)-OH to form the second generation, and the process is repeated to build higher generations. rsc.orgacs.org This method allows for the rapid generation of large molecules but can sometimes lead to structural defects in higher generations due to incomplete reactions. youtube.com

Convergent Synthesis: This strategy involves building the dendrimer from the outside-in. youtube.com Small dendritic fragments, called dendrons, are synthesized first and then coupled to a multifunctional core in the final step. researchgate.net While less common for simple PLL dendrimers, this approach offers better structural control and easier purification, as the final product is significantly different from the starting materials. researchgate.net

A combination of these strategies, known as the divergence-convergence method, has also been developed to improve synthesis efficiency. frontiersin.org Solid-phase peptide synthesis (SPPS) is another powerful tool for constructing PLL dendrimers, offering simplified purification by anchoring the growing dendrimer to a resin support. rsc.orgacs.org

Table 1: Comparison of Divergent and Convergent Dendrimer Synthesis Strategies. youtube.comresearchgate.netresearchgate.net
FeatureDivergent StrategyConvergent Strategy
Starting PointCentral core moleculePeriphery (surface) of the dendrimer
Direction of GrowthCore outwards to the peripheryPeriphery inwards to a focal point/core
Key ChallengePurification becomes difficult in higher generations due to similar side products and potential for defects.Synthesis of large dendrons can be sterically hindered and complex.
Primary AdvantageAllows for rapid synthesis and the creation of high-generation dendrimers.Offers high structural perfection and easier purification of the final product.

The precise control over the generation number and the fidelity of the branching in PLL dendrimer synthesis is achieved through a repetitive sequence of protection, coupling, and deprotection steps. The use of Boc-Lys(Boc)-OH is fundamental to this process in divergent synthesis. rsc.org

The process for each generation involves two key steps:

Deprotection: The terminal Boc protecting groups of the current generation are removed, typically by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org This quantitatively exposes the primary amine groups for the next stage.

Coupling: The deprotected dendron is then coupled with an excess of Boc-Lys(Boc)-OH. This reaction is facilitated by standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (B26582) (HOBt), in the presence of a base like N,N-Diisopropylethylamine (DIPEA). rsc.org This ensures that an amide bond is formed between the newly exposed amines of the dendron and the carboxylic acid group of the Boc-Lys(Boc)-OH monomer, thus completing the next generation.

The high fidelity of this process ensures that each branching point correctly doubles the number of terminal functional groups. This meticulous, stepwise approach allows for the synthesis of monodisperse dendrimers up to a certain generation, after which steric hindrance can become a limiting factor. nih.gov

Table 2: Reagents and Yields in a Typical Divergent Synthesis of Poly(L-Lysine) Dendrons. rsc.org
StepCore/PrecursorKey ReagentsProductYield
Generation 1 (G1) SynthesisPropargylamineBoc-Lys(Boc)-OH, EDC, HOBT, DIPEAG1 Dendron81%
Generation 2 (G2) SynthesisG1 Dendron1. TFA (for deprotection) 2. Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA (for coupling)G2 DendronNot specified, but G3 yield from G2 is 75%
Generation 3 (G3) SynthesisG2 Dendron1. TFA (for deprotection) 2. Boc-Lys(Boc)-OH, EDC, HOBT, DIPEA (for coupling)G3 Dendron75%

Macrocyclic Structures and Non-Peptidic Scaffolds

Beyond linear and dendritic structures, this compound is a valuable component in the synthesis of macrocycles. These large cyclic molecules are of great interest in host-guest chemistry, catalysis, and as scaffolds for presenting functional groups in a defined spatial arrangement. The dual functionality of the lysine side chain, combined with orthogonal protection, provides a strategic advantage for creating complex cyclic architectures.

The synthesis of 1,3,6-trisubstituted-2,5-diketopiperazine (DKP) scaffolds serves as an example of forming smaller cyclic structures. rsc.org These platforms, prepared from orthogonally protected lysine precursors, can be built up to gram scale and functionalized with various reactive groups for further assembly. rsc.org For larger macrocycles, the ε-amino group of a lysine residue within a peptide chain can be used as a nucleophile to attack an electrophilic site, such as the activated C-terminus, to form a head-to-side-chain or tail-to-side-chain cyclized peptide. The Boc protecting group on the lysine side chain ensures that this cyclization occurs only when desired, after its selective removal.

Furthermore, this compound has been used to create novel architectures based on non-peptidic scaffolds. As mentioned, lysine derivatives can be grafted onto the surface of carbon nanomaterials like fullerenes and nanotubes. biocrick.com This is achieved through a 1,3-dipolar cycloaddition reaction, which forms a stable heterocyclic ring linking the amino acid to the carbon framework. This method effectively transforms the nanomaterial into a multivalent scaffold, where the properties of the core material are combined with the biological or chemical functionality of the lysine derivative. This opens avenues for creating new materials for drug delivery, bio-sensing, or catalysis.

This compound as a Precursor for Macrocyclization

The unique structure of lysine, with its side-chain primary amine, makes it an ideal residue for inducing bends or serving as an anchor point for cyclization in peptide synthesis. The use of this compound, typically after protection of its α-amino group (e.g., with Fmoc), is central to several peptide macrocyclization strategies. peptide.comnih.gov Macrocyclization is a critical process for creating cyclic peptides, which often exhibit enhanced stability, receptor affinity, and favorable pharmacokinetic properties compared to their linear counterparts.

The process generally involves the synthesis of a linear peptide chain using the Nα-protected Lys(Boc) derivative. Once the linear precursor is assembled, the orthogonal nature of the protecting groups is exploited. peptide.com The Nα-protecting group is removed, and the now-free N-terminus can be coupled with the C-terminus. Alternatively, and more relevant to the lysine derivative, the side-chain Boc group can be selectively cleaved to liberate the ε-amino group. peptide.com This nucleophilic amine is then reacted with an electrophilic site elsewhere in the molecule, such as the C-terminal carboxylic acid, to form a lactam bridge, resulting in a head-to-sidechain or sidechain-to-tail cyclic structure. nih.govrsc.org This method avoids the often-challenging head-to-tail cyclization of shorter peptides, which can be prone to cyclodimerization. uni-kiel.de

Research has demonstrated various ligation chemistries for achieving this ring closure. The ε-amino group of lysine, once deprotected, can react with activated carboxyl groups, aldehydes to form imines (which can be subsequently reduced), or participate in transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The choice of strategy depends on the desired ring size, the other functional groups present in the peptide sequence, and the required reaction conditions.

Table 1: Selected Macrocyclization Strategies Utilizing Lysine Derivatives
Cyclization StrategyDescriptionKey Lysine DerivativeReference
Sidechain-to-Tail LactamizationThe ε-amino group of a lysine residue attacks the activated C-terminal carboxyl group of the linear peptide precursor to form a stable amide (lactam) bond.Fmoc-Lys(Boc)-OH nih.gov
Imine Formation and ReductionThe deprotected ε-amino group of lysine condenses with an aldehyde (e.g., from an oxidized N-terminal serine or a specialized building block) to form a cyclic imine, which is then reduced to a stable amine linkage.Fmoc-Lys(Boc)-OH nih.govrsc.org
Thiol-Ene Click ReactionAn Alloc-protected lysine is used. The Alloc group is removed to reveal an alkene, which then reacts with a cysteine thiol via a photo-initiated radical addition to form a thioether bridge.Fmoc-Lys(Alloc)-OH rsc.org
Nucleophilic Aromatic Substitution (SNAr)The ε-amino group of lysine can act as a nucleophile to displace a leaving group on an aromatic ring incorporated into the peptide backbone, forming a stable C-N bond.Fmoc-Lys(Boc)-OH rsc.org

Incorporation into Diverse Organic Frameworks

The utility of this compound extends beyond peptide synthesis into the construction of a variety of complex and highly ordered molecular architectures. Its capacity to serve as a branching point is fundamental to the synthesis of dendrimers and dendronized polymers.

Lysine Dendrimers: Lysine is an ideal AB₂-type monomer for the divergent synthesis of dendrimers. mdpi.com In this approach, a core molecule is treated with a doubly protected lysine derivative, such as Boc-Lys(Boc)-OH, where both the α- and ε-amino groups are protected. rsc.orgmdpi.com After coupling the lysine's carboxylic acid to the core, the two Boc groups are removed, typically with acid, to reveal two new primary amines. This step completes the first "generation" of the dendrimer, effectively doubling the number of reactive sites on the periphery. mdpi.com This process can be repeated, with each subsequent generation adding a layer of lysine residues and exponentially increasing the number of terminal functional groups. mdpi.comrsc.org this compound and its Nα-protected version, Fmoc-Lys(Boc)-OH, are also used to create defect-controlled or asymmetrically functionalized dendrimers by allowing for selective elaboration at either the α- or ε-position. acs.orgsemanticscholar.org These highly branched, monodisperse macromolecules have applications in drug delivery, gene transfection, and materials science. mdpi.commdpi.com

Surface Modification and Hybrid Structures: The reactive amino groups of this compound are also exploited for conjugating molecules to surfaces or building other complex frameworks. For instance, the α-amino group can be used to attach the molecule to a surface, after which the Boc group is removed to present a reactive ε-amino group for further functionalization. chemicalbook.com This strategy has been used to create plasminogen-binding surfaces. chemicalbook.com Furthermore, specialized lysine building blocks derived from this compound are used in solid-phase peptide synthesis (SPPS) to incorporate non-native structures. A notable example is the synthesis of glycated peptides, where a sugar moiety is attached to the ε-amino group of lysine. The resulting building block, such as Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, can then be incorporated site-specifically into a peptide chain using standard SPPS protocols. nih.govresearchgate.net

Table 2: Examples of Complex Frameworks Synthesized Using Lysine Building Blocks
Framework TypeSynthetic Role of Lysine DerivativeKey Lysine Building BlockReference
Poly(L-lysine) DendrimersServes as an AB₂ branching monomer in a divergent synthesis, doubling the number of terminal amines in each generation.Boc-Lys(Boc)-OH mdpi.comrsc.org
Defect-Controlled DendrimersAllows for precise, non-symmetrical growth of dendrimer branches by differentiating the reactivity of the α- and ε-amino groups.Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH acs.orgsemanticscholar.org
Glycated PeptidesUsed to create a building block where a sugar is pre-attached to the lysine side chain for site-specific incorporation during SPPS.Fmoc-Lys(Glc,Boc)-OH nih.govresearchgate.net
Dendronized PolymersLysine-based dendrons with a focal alkyne group are "clicked" onto a polymer backbone functionalized with azide (B81097) groups.Boc-Lys(Boc)-OH (for dendron synthesis) mdpi.com
Functionalized SurfacesImmobilized on a surface via its α-amino group, with the deprotected ε-amino group available for further conjugation.This compound chemicalbook.com

H Lys Boc Oh in Bioconjugation and Functional Biomaterial Development

Site-Specific Protein and Peptide Modification via Lysine (B10760008) Residues

The ability to selectively modify lysine residues on proteins and peptides is fundamental to creating advanced therapeutic and diagnostic agents. H-Lys(Boc)-OH is instrumental in these processes, providing a "handle" for the attachment of various molecules.

Covalent Conjugation Strategies (e.g., Activated Esters)

Covalent conjugation is a widely used method for modifying proteins and peptides, and the ε-amino group of lysine is a common target due to its nucleophilicity. The use of this compound in peptide synthesis allows for the introduction of a lysine residue where the ε-amino group is protected by the Boc group. After the peptide chain is assembled, the Boc group can be selectively removed to expose the ε-amino group for specific conjugation reactions.

One of the most common strategies involves the use of activated esters , such as N-hydroxysuccinimide (NHS) esters. rsc.org These esters react with the primary amine of the deprotected lysine side chain to form a stable amide bond. rsc.orgmdpi.com This approach is used to attach a variety of moieties, including:

Fluorescent dyes: For imaging and tracking purposes.

Polyethylene (B3416737) glycol (PEG) chains: To improve solubility, stability, and pharmacokinetic profiles of therapeutic peptides. chempep.com

Biotin: For affinity purification and detection. chempep.com

Drug molecules: To create targeted drug delivery systems.

The general reaction scheme involves the activation of a carboxylic acid on the molecule to be conjugated, followed by its reaction with the deprotected ε-amino group of the lysine residue in a peptide or protein. The optimal pH for NHS-mediated labeling is typically between 7 and 8. rsc.org

Conjugation PartnerActivating AgentResulting LinkageApplication
Fluorescent Dye-COOHNHS/Carbodiimide (B86325)AmideCellular Imaging
PEG-COOHNHS/CarbodiimideAmideImproved Pharmacokinetics
Biotin-COOHNHS/CarbodiimideAmideAffinity Tagging
Drug-COOHNHS/CarbodiimideAmideTargeted Drug Delivery

This table illustrates common covalent conjugation strategies utilizing the lysine side chain.

Chemo-Selective Ligation Approaches

Chemo-selective ligation refers to the joining of two molecules in the presence of other reactive functional groups. The use of a protected lysine derivative like this compound is crucial for achieving such selectivity. By protecting the ε-amino group, other ligation chemistries can be performed at different sites on the peptide or protein. biomedgrid.com Once these reactions are complete, the Boc group can be removed to allow for a subsequent, specific reaction at the lysine side chain.

One prominent example is Native Chemical Ligation (NCL) , which typically involves the reaction of a C-terminal thioester with an N-terminal cysteine. nih.gov While NCL itself does not directly involve the lysine side chain, the presence of a Boc-protected lysine ensures that the ε-amino group does not interfere with the ligation reaction. biomedgrid.com This allows for the synthesis of large proteins and complex peptide architectures where lysine residues can be later functionalized.

Functionalization of Nanomaterials and Carbon Nanotubes

The unique properties of nanomaterials, such as high surface area and quantum effects, make them promising candidates for biomedical applications. This compound plays a significant role in modifying the surface of these materials to improve their biocompatibility and functionality.

Prato Reaction and 1,3-Cycloaddition with this compound

The Prato reaction is a powerful method for the functionalization of carbon nanotubes (CNTs). oatext.comoatext.com It involves the 1,3-dipolar cycloaddition of an azomethine ylide to the surface of the CNTs. oatext.comresearchgate.netresearchgate.net The azomethine ylide is typically generated in situ from an α-amino acid and an aldehyde (often paraformaldehyde). oatext.comresearchgate.net

By using this compound in the Prato reaction, single-walled carbon nanotubes (SWCNTs) can be functionalized with lysine residues where the ε-amino group is protected. oatext.comoatext.comresearchgate.net This process improves the solubility and processability of the CNTs in various solvents. oatext.com After the functionalization, the Boc protecting group can be removed using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine. oatext.comresearchgate.net This amine can then be used for further conjugation of bioactive molecules. nanomedicinelab.com

ReactantsReaction TypeProductPost-Modification Step
SWCNTs, this compound, ParaformaldehydePrato Reaction (1,3-Dipolar Cycloaddition)SWCNT-Lys(Boc)Boc deprotection with TFA
This table summarizes the Prato reaction for the functionalization of SWCNTs with this compound.

This method has been used to create lysine-modified SWCNTs that are non-toxic and can be used as platforms for drug delivery or as scaffolds for tissue engineering. oatext.comoatext.com

Development of Lysine-Modified Nanocarriers

Lysine-modified nanocarriers are being extensively investigated for targeted drug delivery. The positive charge of the lysine side chain (after deprotection) can enhance the interaction of the nanocarrier with negatively charged cell membranes, facilitating cellular uptake. This compound is a key component in the synthesis of polymers and hydrogels used to create these nanocarriers.

For example, temperature and pH-responsive nanohydrogels have been developed based on lysine-modified poly(vinylcaprolactam). cam.ac.ukdovepress.comresearchgate.net In this system, lysine serves as a linker to conjugate drug molecules, such as doxorubicin, via a pH-sensitive Schiff-base linkage. cam.ac.ukdovepress.comresearchgate.net The resulting nanocarriers can release their drug payload in the acidic microenvironment of tumors. Similarly, L-lysine-based biodegradable polyurethanes have been synthesized to create dual-responsive amphiphilic nanocarriers for cancer therapy. researchgate.net

The use of this compound in the synthesis of these polymers ensures that the reactive amino group is available for drug conjugation after the polymer backbone has been formed.

Surface Modification for Biomedical Applications

The surface properties of biomedical implants are critical for their success, as they dictate the interaction with surrounding tissues. Surface modification with bioactive molecules can improve biocompatibility, promote tissue integration, and prevent adverse reactions such as infections.

This compound is used in the synthesis of peptides and polymers that are then grafted onto material surfaces. For instance, peptides containing lysine can be immobilized on titanium surfaces to enhance the attachment and proliferation of bone cells. The Boc-protected lysine allows for controlled synthesis of the peptide before its attachment to the surface.

In another application, mussel-inspired adhesive polyurethanes have been synthesized using a lysine-dopamine chain extender. researchgate.net These materials exhibit excellent adhesion and biocompatibility, making them suitable as coatings for implantable devices. The synthesis of the lysine-dopamine monomer can involve protection strategies to ensure selective bond formation.

Immobilization on Polymeric Surfaces for Enhanced Biological Functionality

The immobilization of lysine onto polymeric surfaces, often initiated using this compound, is a key strategy for creating materials with tailored biological activities, such as resistance to protein fouling and enhanced blood compatibility. The process typically involves grafting the protected amino acid onto a polymer backbone, followed by deprotection to expose the functional lysine side chains.

One prominent application is the development of fibrinolytic surfaces on blood-contacting materials like polyurethane (PU). nih.govchemicalbook.com In a multi-step process, a PU surface can be modified with poly(ethylene glycol) (PEG) to create a hydrophilic spacer that resists non-specific protein adsorption. acs.org The distal end of the PEG chain is activated, for example with N,N'-disuccinimidyl carbonate (DSC), to form a reactive site. This compound is then conjugated to this site via its α-amino group. nih.govresearchgate.net After deprotection, the now-free ε-amino groups of the immobilized lysine residues are available to bind plasminogen and tissue plasminogen activator (t-PA) from the blood, which can dissolve clots as they form on the material's surface. nih.gov

Research has shown that the choice of spacer can significantly impact the density of immobilized lysine and, consequently, its biological efficacy. For instance, using a poly(hydroxyethyl methacrylate) (poly(HEMA)) spacer instead of PEG resulted in a much higher lysine density and faster clot lysis times, demonstrating a more efficient fibrinolytic surface. researchgate.net

Surface ModificationLysine Density (nmol/cm²)Clot Lysis Time (min)Source
PU-PEG-Lys0.7640 researchgate.net
PU-poly(HEMA)-Lys2.8120 researchgate.net

Table 1: Comparison of lysine density and fibrinolytic activity on polyurethane (PU) surfaces modified with different polymer spacers. Data sourced from a study on fibrinolytic surfaces. researchgate.net

Beyond fibrinolysis, lysine functionalization is used to create surfaces that resist non-specific protein adsorption, a critical requirement for many biomedical devices. The modification of surfaces with poly-L-lysine (PLL) derivatives, which can be synthesized using this compound, alters surface wettability, a key indicator of protein resistance. For example, the adsorption of a maleimide-functionalized PLL onto a gold surface drastically reduces the water contact angle, indicating a shift to a more hydrophilic, protein-repellent surface. rsc.org Similarly, coating niobium pentoxide surfaces with PLL-g-PEG copolymers has been shown to significantly reduce the adsorption of proteins like myoglobin (B1173299) and fibrinogen. nih.govresearchgate.net The degree of protein resistance is tunable and corresponds to the surface density of the PEG chains. nih.gov

SurfaceWater Contact Angle (°)Source
Bare Gold (Au)86 rsc.org
Au + PLL-mal (13% maleimide)31 rsc.org
Au + PLL-mal (26% maleimide)31 rsc.org
Au + PLL-mal-CEEEEE50-55 rsc.org

Table 2: Static water contact angle measurements demonstrating the change in surface wettability upon immobilization of poly-L-lysine (PLL) derivatives on gold substrates. Data indicates increased hydrophilicity after PLL adsorption. rsc.org

Engineering of Bio-Interfaces

Engineering a bio-interface involves modifying a material's surface at the molecular level to elicit a specific, controlled response from the biological environment. This compound is instrumental in this field, enabling the creation of surfaces that can direct cell behavior, modulate immune responses, and serve as platforms for delivering therapeutics.

A significant area of research is the development of immunomodulatory biomaterials. Materials that come into contact with the body often trigger a foreign body response, which can be detrimental to the function of an implant. By designing materials with specific surface chemistries, this response can be guided towards a more favorable, pro-healing outcome. For example, a series of lysine-based waterborne polyurethanes (LWPUs) were synthesized for soft tissue engineering applications. nih.govresearchgate.netrsc.org When macrophages were cultured on films of these materials, they exhibited a distinct shift in cytokine production. The secretion of the pro-inflammatory cytokine TNF-α was reduced, while the secretion of the anti-inflammatory cytokine IL-10 increased. nih.govresearchgate.net This indicates that the lysine-based material helps polarize macrophages towards a wound-healing M2 phenotype, demonstrating a successfully engineered immunomodulatory interface. researchgate.net

CytokineSecretion Profile on LWPU FilmsImplicationSource
TNF-α (pro-inflammatory)DecreasedReduced inflammation nih.govresearchgate.net
IL-10 (anti-inflammatory)IncreasedPromotion of wound-healing phenotype nih.govresearchgate.net

Table 3: Cytokine secretion by macrophages cultured on lysine-based waterborne polyurethane (LWPU) films, indicating an engineered anti-inflammatory bio-interface. nih.govresearchgate.net

Another strategy for engineering bio-interfaces is to modify surface charge and chemistry to enhance cell adhesion, proliferation, and differentiation. The positive charge of lysine's side chain at physiological pH is often exploited for this purpose. In bone tissue engineering, poly(L-lactide) (PLLA) scaffolds containing apatite whiskers (HAP) were modified with L-lysine. mdpi.com The lysine-modified scaffolds significantly stimulated the proliferation of human osteoblasts compared to unmodified scaffolds. mdpi.com This pro-proliferative effect is attributed to lysine's ability to activate growth factor production by osteoblastic cells. mdpi.com

The functionalization of nanomaterials is another key application. Nanodiamonds (NDs), which are promising for bioimaging and drug delivery, often aggregate in aqueous solutions, limiting their use. nih.gov Covalent functionalization of NDs using lysine derivatives, a process involving Boc-protected intermediates, transforms their surface properties. nih.govdovepress.comresearchgate.net This modification dramatically improves their stability and dispersibility in water and reverses their surface charge. nih.govdovepress.com Characterization has shown that the zeta potential of NDs can be shifted from negative (e.g., -23.7 mV) to strongly positive (e.g., +48.9 mV) after lysine functionalization, which is crucial for enabling electrostatic interactions with negatively charged biomolecules like DNA and RNA for gene delivery applications. nih.gov

Nanodiamond SampleZeta Potential (mV)ImplicationSource
Pristine NDs (pND)-21.1Negatively charged surface nih.gov
Reoxidized NDs (rND)-23.7Increased negative charge density nih.gov
Lysine-functionalized NDs (fND)+48.9Positively charged surface for biomolecule binding nih.gov

Table 4: Zeta potential measurements of nanodiamonds (NDs) before and after surface functionalization with lysine, demonstrating the engineering of surface charge. nih.gov

Analytical and Spectroscopic Investigations of H Lys Boc Oh and Its Reaction Products

Chromatographic Methods for Purity Assessment and Enantioseparation

Chromatography is an indispensable tool for verifying the purity and enantiomeric state of H-Lys(Boc)-OH. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are prominent among the methods employed for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) is widely utilized for assessing the purity of this compound and related protected amino acids. Reversed-phase HPLC (RP-HPLC) is a common method, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a typical analysis might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. vulcanchem.com Purity levels exceeding 98% or 99.5% are often required for applications such as solid-phase peptide synthesis (SPPS) and are confirmed using this method. vulcanchem.comgoogle.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, including protected amino acids. SFC, which uses a supercritical fluid like carbon dioxide as the main component of the mobile phase, can offer faster separations and is considered a "greener" alternative to normal-phase HPLC. For the analysis of N-protected amino acids, SFC conditions often involve a mobile phase of CO2 mixed with a polar organic co-solvent such as methanol (B129727). nih.govsemanticscholar.org The retention of compounds like Fmoc-Lys(Boc)-OH in SFC is influenced by the composition of the mobile phase; for example, increasing the methanol content in CO2 can weaken interactions with the stationary phase and reduce retention times. nih.gov

TechniqueStationary Phase (Column)Typical Mobile PhaseApplicationReference
RP-HPLCC18Acetonitrile/Water with 0.1% TFAPurity Assessment (>98%) vulcanchem.com
SFCChiral Stationary Phase (e.g., Quinine-based)CO₂/Methanol with additives (e.g., TEA, FA)Enantioseparation nih.govsemanticscholar.org

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can have significant consequences in the synthesis and biological activity of peptides. Chiral chromatography is the primary method for this analysis.

The enantioseparation of lysine (B10760008) derivatives, including N-protected forms like this compound and Fmoc-Lys(Boc)-OH, is effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used under both normal-phase and reversed-phase conditions. researchgate.netwindows.net For example, the enantiomers of Fmoc-Lys(Boc)-OH have been successfully resolved on various polysaccharide-based columns. nih.govwindows.netwindows.net

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also highly effective for the chiral separation of t-BOC amino acids. sigmaaldrich.comsigmaaldrich.com Reversed-phase mode is typically the most suitable choice for analyzing t-BOC amino acids on these columns. sigmaaldrich.com The separation mechanism involves complex interactions, including hydrogen bonding, ionic interactions, and steric effects, between the analyte and the chiral selector of the CSP. researchgate.net The choice of mobile phase additives, such as acids (TFA, formic acid) and bases (triethylamine), can significantly influence the retention and resolution of the enantiomers. nih.govwindows.net

Chiral Stationary Phase (CSP) TypeExamplesTypical ApplicationReference
Polysaccharide-basedLux Cellulose-1, Lux Cellulose-2, Chiralpak IAEnantioseparation of Fmoc-Lys(Boc)-OH and other lysine derivatives nih.govresearchgate.netwindows.net
Macrocyclic Glycopeptide-basedCHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A)Chiral separation of t-BOC amino acids sigmaaldrich.comsigmaaldrich.com
Quinine-based ZwitterionicChiralpak ZWIX(+)™Enantioseparation of Nα-Fmoc protected amino acids nih.govsemanticscholar.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide definitive structural confirmation of this compound, complementing the data obtained from chromatographic analyses. NMR, Mass Spectrometry, and IR spectroscopy are routinely used to verify the molecular structure.

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound.

¹H NMR spectra provide detailed information about the proton environment in the molecule. Key signals for this compound include a characteristic singlet at approximately 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. vulcanchem.com Other signals include multiplets for the methylene (B1212753) protons (-CH2-) of the lysine side chain and a signal for the α-proton. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For isotopically labeled this compound-¹³C₆,¹⁵N₂, the signals for the labeled carbons are readily identified. sigmaaldrich.com In unlabeled this compound, characteristic signals include those for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the lysine backbone and side chain. google.comrsc.org

Representative NMR Data for this compound
NucleusAssignmentApproximate Chemical Shift (δ, ppm)MultiplicityReference
¹H(CH₃)₃C- (Boc group)1.4Singlet vulcanchem.com
-CH₂- (Lysine side chain)1.15 - 2.64Multiplet researchgate.net
α-CH~3.1- vulcanchem.com
ε-NH (Amide)~6.8- vulcanchem.com
¹³C(CH₃)₃C - (Boc group)~28.2- rsc.org
C (CH₃)₃ (Boc group)~78.9- rsc.org
-NH-C =O (Boc group)~156.2- rsc.org

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. In ESI-MS, this compound is typically observed as the protonated molecular ion [M+H]⁺. Given the molecular weight of this compound (246.30 g/mol ), the expected m/z (mass-to-charge ratio) for this ion is approximately 247.3. vulcanchem.comnih.gov This technique is also used in LC-MS methods for both purity analysis and chiral determination. google.com

Mass Spectrometry Data for this compound
TechniqueIon ObservedCalculated m/zObserved m/zReference
ESI-MS[M+H]⁺247.1658247.3 vulcanchem.com
GC-MS--Top Peak: 56 nih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band associated with the carbonyl (C=O) stretching of the urethane (B1682113) in the Boc group is a key feature. researchgate.net Other significant bands include N-H stretching vibrations from the amino and amide groups, C-H stretching from the alkyl portions, and the characteristic broad O-H stretch of the carboxylic acid group.

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching3000-2500 (broad) researchgate.net
Amine/Amide (N-H)Stretching3400-3200 researchgate.net
Alkyl (C-H)Stretching2950-2850 researchgate.net
Urethane Carbonyl (C=O)Stretching~1700 researchgate.net
Carboxylic Acid Carbonyl (C=O)Stretching~1640 researchgate.net

Quantitative Analysis of Amine Content in Modified Products (e.g., Kaiser/Sarin Assay)

The quantitative assessment of free primary amine content is a critical step in verifying the successful modification of substrates with this compound. This analysis is essential for determining the efficiency of coupling reactions and for quantifying the density of functional groups on a modified surface, such as in solid-phase peptide synthesis (SPPS) or the functionalization of materials. The Kaiser test, particularly its quantitative adaptation by Sarin, is a widely employed and highly sensitive method for this purpose. sigmaaldrich.compeptide.comthermofisher.com

The fundamental principle of the Kaiser/Sarin assay is the chemical reaction between ninhydrin (B49086) and free primary amines. microbenotes.comub.edu In the presence of heat, this reaction yields a distinct blue-purple chromophore known as Ruhemann's purple. sigmaaldrich.commdpi.com The intensity of the resulting color is directly proportional to the amount of primary amine present in the sample, which can be measured spectrophotometrically. mdpi.com

In the context of reactions involving this compound, the assay serves two primary roles:

Monitoring Coupling Completion: During SPPS, a substrate (e.g., a resin) with free primary amines is reacted with this compound. A successful coupling reaction results in the formation of an amide bond, consuming the substrate's free amines. A small sample of the resin beads is tested; a negative result (the beads and solution remain yellow) confirms that the reaction is complete, as there are no primary amines left to react with the ninhydrin. sigmaaldrich.comub.edu A positive blue test indicates an incomplete reaction, signaling the need for a re-coupling step. sigmaaldrich.com

Quantifying Functionalization Density: The assay is used to determine the exact loading of lysine onto a substrate. This is common after the intended reaction, such as the functionalization of carbon nanotubes or the synthesis of polypeptide hydrogels. mdpi.comdovepress.com After this compound is attached and the Boc-protecting group is removed with an acid like trifluoroacetic acid (TFA), the now-exposed primary amine on the lysine side-chain can be quantified. dovepress.commdpi.com A precisely weighed sample of the modified product is reacted with the Kaiser reagents. The resulting Ruhemann's purple is then eluted from the solid support, and its absorbance is measured. By referencing a standard curve, often prepared using this compound itself, the concentration of amines can be accurately determined and expressed in units such as millimoles per gram (mmol/g) of the modified product. mdpi.comdovepress.com

Detailed Research Findings

The Kaiser/Sarin assay has been instrumental in quantifying the outcomes of modification reactions using this compound across various applications. The following table summarizes key findings from published research.

Modified ProductAnalytical GoalAssay UsedKey Research FindingCitation
Single-Walled Carbon Nanotubes (SWCNTs)To compare the functionalization density of a novel 1,3-cycloaddition method using this compound against a traditional method.Quantitative Kaiser/Sarin AssayThe product functionalized with this compound showed a significantly higher primary amine-to-carbon ratio of 0.69 mmol/g compared to 0.48 mmol/g from the traditional Prato reaction. dovepress.com
Polypeptide-Based HydrogelsTo quantify the amount of free amines in deprotected poly(Lys-ran-Ala) copolymers synthesized from the corresponding NCA monomers.Quantitative Kaiser AssayThe assay was used to quantify free amines after deprotection of the Boc group. The quantification was performed against a standard curve prepared with this compound to determine molar ratios for subsequent hydrogel preparation. mdpi.com
Peptide-Resin (Boc-SPPS)To ensure coupling yields were maintained above a minimum threshold during the synthesis of a peptide.Quantitative Ninhydrin (Kaiser) AssayThe assay was used after each coupling step to measure residual free amine. The protocol required yields to be maintained above 99.5% , or the unreacted sites would be capped. nih.gov

Emerging Research Frontiers and Future Perspectives for H Lys Boc Oh

Development of Novel Protecting Group Chemistries Compatible with Lysine (B10760008)

While the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino function of lysine, the quest for new protecting groups with orthogonal deprotection strategies continues to be an active area of research. openaccesspub.orgiris-biotech.de This is driven by the need for milder and more specific deprotection conditions, which are crucial for the synthesis of complex peptides and proteins. openaccesspub.orgiris-biotech.de

Another innovative approach involves the use of host-guest chemistry. The 18-crown-6 (B118740) (18C6) molecule has been shown to protect the ε-amino group of lysine through hydrogen bonding. openaccesspub.org This method is particularly attractive for its potential in aqueous-phase peptide synthesis, reducing the reliance on organic solvents. openaccesspub.org

Furthermore, new Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) derivatives, such as MeDmb (methyl dimethylbarbituric acid), EtDmb, and ivDmb, have been developed to offer improved stability and cleavage properties compared to their predecessors. iris-biotech.de The N-substituted iminothiolane (NIT) group has also been introduced as a hydrophilic and stable protecting group that can be removed under mild nucleophilic conditions. acs.org

Table 1: Comparison of Novel Lysine Protecting Groups

Protecting Group Deprotection Condition Key Features
Aboc Sodium periodate Contains a primary amine, maintains protein charge. acs.orgchemrxiv.org
Abac Pyridoxal 5′-phosphate (PLP) Orthogonal to Aboc, contains a primary amine. acs.orgchemrxiv.org
18-Crown-6 (18C6) Host-guest interaction Suitable for aqueous-phase synthesis. openaccesspub.org
ivDmb Hydrazine More robust than ivDde, with better cleavage. iris-biotech.de

| NIT | Mild nucleophiles | Enhanced hydrophilicity, stable. acs.org |

Advanced Applications in Combinatorial Chemistry and Library Synthesis

H-Lys(Boc)-OH and its derivatives are instrumental in the field of combinatorial chemistry for the generation of vast peptide and small molecule libraries. nih.govffame.orgresearchgate.net The ability to selectively deprotect the ε-amino group of lysine allows for the creation of branched peptides or the attachment of diverse chemical moieties, significantly expanding the chemical space of a library. chempep.com

A notable application is in the synthesis of positional scanning libraries of bis-cyclic guanidines, which have been screened for antibacterial activity against ESKAPE pathogens. nih.gov In this process, Fmoc-Lys(Boc)-OH is a key building block, allowing for the systematic variation of functional groups at different positions of the molecule. nih.gov

The analysis of these complex libraries has been greatly enhanced by techniques like electrospray Fourier transform ion cyclotron resonance mass spectrometry. ffame.org This powerful analytical method allows for the detailed characterization of library components, even resolving isobaric species with the same nominal mass, which is crucial for quality control and hit identification. ffame.org The use of this compound in constructing such libraries facilitates the rapid discovery of new bioactive compounds. researchgate.net

Interdisciplinary Research Integrating this compound into Bio-Functional Systems

The unique properties of this compound have led to its integration into a variety of bio-functional systems, bridging chemistry, biology, and materials science. nih.govnih.govresearchgate.net A key area of application is in bioconjugation, where the lysine side chain serves as a versatile handle for attaching other molecules like drugs, polymers, or nanoparticles to peptides and proteins. nih.govnih.govresearchgate.net

One innovative application involves the functionalization of single-walled carbon nanotubes (SWCNTs). nih.gov A 1,3-cycloaddition reaction using this compound and paraformaldehyde creates lysine-modified SWCNTs. nih.gov After deprotection, the primary amine on the lysine serves as an attachment point for other functional molecules, such as the radiometal chelator DOTA, for biomedical imaging applications. nih.gov This method provides a dense and stable functionalization of the nanotubes. nih.gov

Furthermore, research has explored enhancing the incorporation of lysine derivatives into proteins through genetic code expansion. nih.gov Supplying cells with the methylester forms of unnatural amino acids, including Nε-Boc-L-Lysine (BocK), has been shown to significantly increase the yield of proteins containing these modified amino acids. nih.gov This approach facilitates the production of proteins with novel functionalities for various biological studies. nih.gov

Green Chemistry Approaches in this compound Synthesis and Utilization

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. This trend extends to the synthesis and use of this compound, with a focus on reducing the use of hazardous reagents and solvents. google.comgoogle.com

Traditional methods for Boc protection often involve organic solvents. However, greener alternatives are being explored. For instance, a patented process describes the selective protection of the ω-amino group of α,ω-diaminoacids using 1-alkoxycarbonylbenzotriazoles in an aqueous environment, avoiding the use of toxic copper salts. google.com Another approach utilizes boron trifluoride as a complexing agent to protect the α-amino and carboxyl groups of lysine, allowing for the selective Boc protection of the ε-amino group. google.com This method is designed to avoid the irritable and toxic gases produced in older processes. google.com

The deprotection of the Boc group is also a target for green chemistry innovations. While strong acids like trifluoroacetic acid (TFA) are commonly used, they pose environmental and safety concerns. mdpi.comjk-sci.com Research into milder and more sustainable deprotection methods is ongoing. One promising development is the use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the reaction medium and the catalyst for Boc deprotection. mdpi.com This method is efficient, uses a greener solvent system, and proceeds at room temperature. mdpi.com The use of 18-crown-6 for lysine side chain protection also represents a greener approach by minimizing chemical reactions and the use of organic solvents. openaccesspub.org

Table 2: Green Chemistry Strategies for this compound

Process Traditional Method Green Alternative Benefit
Boc Protection Use of organic solvents and potentially toxic reagents. Aqueous synthesis using 1-alkoxycarbonylbenzotriazoles; Boron trifluoride complexation. google.comgoogle.com Avoids toxic reagents and hazardous solvents. google.comgoogle.com
Side Chain Protection Chemical attachment of protecting groups in organic solvents. Host-guest protection with 18-crown-6 in aqueous solution. openaccesspub.org Reduces chemical reactions and organic solvent use. openaccesspub.org

| Boc Deprotection | Strong acids like trifluoroacetic acid (TFA). mdpi.comjk-sci.com | Deep eutectic solvent (choline chloride/p-toluenesulfonic acid). mdpi.com | Milder conditions, reusable catalyst, and greener solvent. mdpi.com |

Q & A

Q. What are the critical steps for incorporating H-Lys(Boc)-OH into solid-phase peptide synthesis (SPPS), and how do experimental conditions influence coupling efficiency?

this compound is widely used in SPPS to introduce lysine residues with Boc-protected side chains. Key steps include:

  • Activation : Reacting this compound with coupling agents like HOBt/DIC to form an active ester .
  • Coupling : Attaching the activated amino acid to the growing peptide chain on resin. Excess reagent (2–3 equivalents) ensures high coupling yields .
  • Deprotection : Removing the Fmoc group using 25% piperidine/DMF, which does not affect the Boc group on the lysine side chain .

Q. Optimization Considerations :

  • Monitor reaction completion via Kaiser test or HPLC.
  • Adjust coupling time (1–4 hours) and temperature (20–25°C) based on steric hindrance from adjacent residues .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Peaks at δ 1.44 ppm (Boc tert-butyl group) and δ 3.10–3.30 ppm (ε-NH-Boc) confirm protection .
    • ¹³C-NMR : The carbonyl carbon of the Boc group appears at ~155 ppm .
  • Infrared Spectroscopy (IR) : A strong absorption band at ~1680–1720 cm⁻¹ corresponds to the Boc carbonyl group .
  • Mass Spectrometry : Molecular ion peak at m/z 246.30 (M+H⁺) validates molecular weight .

Advanced Research Questions

Q. How does this compound enable functionalization of nanomaterials, and what analytical methods validate successful conjugation?

this compound participates in 1,3-cycloaddition reactions with azomethine ylides to functionalize single-walled carbon nanotubes (SWCNTs). Key steps:

  • Reaction Design : Generate an azomethine ylide from paraformaldehyde and this compound, which reacts with SWCNTs .
  • Validation :
    • IR Spectroscopy : Post-reaction, loss of the Boc carbonyl peak (1680–1720 cm⁻¹) indicates deprotection and conjugation .
    • NMR : Compare spectra of SWCNT-Lys-NH₂ and this compound to identify new amine peaks (δ 2.8–3.2 ppm) .
    • Radioactive Labeling : Use ¹¹¹In chelation to quantify amine density (e.g., 0.69 mmol/gram for functionalized SWCNTs vs. 0.48 mmol/gram for controls) .

Q. What strategies mitigate side reactions during Boc deprotection in complex peptide syntheses?

  • Acid Sensitivity : Boc groups are cleaved with TFA, but prolonged exposure can degrade acid-labile residues. Use short cleavage times (1–2 hours) at 0–4°C .
  • Scavengers : Add scavengers like triisopropylsilane (TIS) to prevent carbocation side reactions during deprotection .
  • Monitoring : Track deprotection efficiency via HPLC or MALDI-TOF to detect truncated sequences caused by incomplete cleavage .

Q. How does the stability of this compound compare to its deprotected form in long-term storage, and what analytical data support this?

  • Stability Studies :
    • NMR Analysis : this compound shows no structural changes after one month, while C60-Lys-NH₂ (deprotected) exhibits partial decomposition of ethoxy chains .
    • Storage Recommendations : Store this compound at −20°C under inert gas to prevent hydrolysis of the Boc group .

Q. What role does this compound play in synthesizing epitopes for autoimmune disease models, and how is efficacy validated?

In synthesizing myelin oligodendrocyte glycoprotein (MOG) epitopes:

  • Synthesis : this compound is coupled to resin via SPPS, followed by Boc deprotection and sequential addition of residues like Boc-Met-OH .
  • Validation :
    • In Vivo Testing : Administer synthesized peptides to chronic experimental autoimmune encephalomyelitis (EAE) mice; reduced clinical scores indicate therapeutic efficacy .
    • HPLC/MS : Confirm peptide integrity and purity (>95%) before biological testing .

Methodological Guidelines

  • Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives, e.g., "How does this compound concentration affect SWCNT functionalization efficiency?" .
  • Data Contradictions : If NMR and IR data conflict (e.g., unexpected peaks), repeat analyses under standardized conditions and cross-validate with mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.